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Introduction

GSK2556286 is a novel, first-in-class antitubercular drug candidate identified through a high-
throughput screening of compounds that inhibit the intracellular growth of Mycobacterium
tuberculosis (M. tuberculosis) within human macrophages.[1][2][3] This compound exhibits a
unique mode of action, potent activity against drug-sensitive and drug-resistant strains of M.
tuberculosis, and a promising safety profile, positioning it as a potential component of future
tuberculosis (TB) treatment regimens.[1][2][4] This technical guide provides a comprehensive
overview of the discovery, mechanism of action, preclinical development, and clinical
evaluation of GSK2556286.

Discovery

GSK2556286 was identified from a phenotypic screening campaign focused on discovering
compounds with activity against M. tuberculosis residing within human THP-1 macrophage-like
cells.[2][5] This intramacrophage screening approach was designed to identify compounds that
are effective in the host cell environment, a critical niche for M. tuberculosis during infection.[1]
[2] Unlike traditional screens against axenically grown bacteria, this strategy prioritizes
compounds with the ability to penetrate host cells and exert their effects on intracellular
pathogens.
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Mechanism of Action

The primary mechanism of action of GSK2556286 involves the modulation of cholesterol
metabolism in M. tuberculosis, a crucial pathway for the pathogen's survival and persistence
within the host.[1][5][6]

Targeting Cholesterol Catabolism

GSK2556286's activity is notably dependent on the presence of cholesterol as a carbon source
for the bacteria.[1][2] It shows potent inhibitory activity against extracellular M. tuberculosis in
culture media containing cholesterol, while its activity is significantly reduced in standard
glucose-based media.[7] This cholesterol-dependent activity highlights its novel mechanism,
which is distinct from currently used anti-TB drugs.[1][2]

Activation of Adenylyl Cyclase Rv1625c

Subsequent mechanistic studies revealed that GSK2556286 acts as an agonist of the
membrane-bound adenylyl cyclase, Rv1625c (also known as Cya), in M. tuberculosis.[5][6][8]
By activating Rv1625c, GSK2556286 triggers a significant increase in the intracellular levels of
cyclic AMP (cAMP), a key second messenger.[6][7] This elevation in cAMP levels disrupts the
normal regulation of cholesterol and propionate utilization, leading to the inhibition of bacterial
growth.[1][2][6] Spontaneous resistant mutants to GSK2556286 frequently harbor mutations in
the rv1625c gene, further confirming it as the primary target.[2][6]

Preclinical Development
In Vitro Activity

GSK2556286 demonstrates potent in vitro activity against M. tuberculosis within infected
macrophages and in the presence of cholesterol.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b1650843?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2022.02.04.479214.full
https://www.researchgate.net/publication/366903622_Cyclic_AMP-Mediated_Inhibition_of_Cholesterol_Catabolism_in_Mycobacterium_tuberculosis_by_the_Novel_Drug_Candidate_GSK2556286
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872607/
https://www.benchchem.com/product/b1650843?utm_src=pdf-body
https://www.biorxiv.org/content/10.1101/2022.02.04.479214.full
https://journals.asm.org/doi/10.1128/aac.00132-22
https://www.medchemexpress.com/gsk2556286.html
https://www.biorxiv.org/content/10.1101/2022.02.04.479214.full
https://journals.asm.org/doi/10.1128/aac.00132-22
https://www.benchchem.com/product/b1650843?utm_src=pdf-body
https://www.researchgate.net/publication/366903622_Cyclic_AMP-Mediated_Inhibition_of_Cholesterol_Catabolism_in_Mycobacterium_tuberculosis_by_the_Novel_Drug_Candidate_GSK2556286
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872607/
https://pubmed.ncbi.nlm.nih.gov/36602336/
https://www.benchchem.com/product/b1650843?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872607/
https://www.medchemexpress.com/gsk2556286.html
https://www.biorxiv.org/content/10.1101/2022.02.04.479214.full
https://journals.asm.org/doi/10.1128/aac.00132-22
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872607/
https://www.benchchem.com/product/b1650843?utm_src=pdf-body
https://journals.asm.org/doi/10.1128/aac.00132-22
https://pmc.ncbi.nlm.nih.gov/articles/PMC9872607/
https://www.benchchem.com/product/b1650843?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1650843?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Parameter Cell Line/Strain Condition Value Reference

M. tuberculosis

IC50 Intracellular 0.07 uM 112114117
in THP-1 cells H (A
M. tuberculosis Axenic, with

IC50 2.12 uM [7]
H37Rv cholesterol
M. tuberculosis Axenic, with

IC50 0.71 uM [7]
Erdman cholesterol
M. tuberculosis Axenic, with

IC50 >125 uM [7]
H37Rv glucose
M. tuberculosis Axenic, with

IC50 >50 uM [7]
Erdman glucose
45 clinical ) N

MIC90 ] with cholesterol Not specified [1]09]
isolates

In Vivo Efficacy

Preclinical studies in various mouse models of TB have demonstrated the in vivo efficacy of
GSK2556286, both as a monotherapy and in combination with other antitubercular agents.
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Animal Model Infection Type Dosage Outcome Reference
Significant
10-200 mg/kg, o
bactericidal
. , p.o., 5 _
BALB/c mice Chronic TB effect; maximal [7]
days/week for 4
effect at ~10
weeks
mg/kg
10-200 mg/kg, o
c Significant
.0.,
C3HeB/FeJ mice  Chronic TB P bactericidal [7]
days/week for 4
effect
weeks
50 mg/kg, p.o.,
) ] Increased
) Subacute single dose with ]
BALB/c mice ] ) - efficacy of the [11[7]
infection Bedaquiline and o
) combination
Pretomanid

Safety Pharmacology and Toxicology

GSK2556286 has undergone a battery of in vitro and in vivo safety pharmacology and
genotoxicity studies.[1] Repeat-dose oral toxicity studies of up to 4 weeks were conducted in
rats and cynomolgus monkeys.[1] These studies indicated an adequate safety profile,
supporting its progression to clinical trials.[1][10]

Clinical Development

A Phase 1, randomized, double-blind, placebo-controlled, first-in-hnuman study (NCT04472897)
was initiated in November 2020 to evaluate the safety, tolerability, and pharmacokinetics of
single and repeat ascending oral doses of GSK2556286 in healthy adult participants.[4][11][12]
The study also included a food effect cohort.[12] The trial was designed in two parts: a single
ascending dose (SAD) part and a multiple ascending dose (MAD) part.[12] However, the study
was terminated in May 2025 based on pre-defined stopping criteria after enrolling 92 out of the
planned 96 participants.[12]

Experimental Protocols
Intramacrophage Activity Assay
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The intracellular activity of GSK2556286 was determined using M. tuberculosis-infected THP-1
human monocytic cells.

e Cell Culture and Differentiation: THP-1 cells were cultured and differentiated into
macrophage-like cells.

« Infection: Differentiated THP-1 cells were infected with M. tuberculosis.
o Compound Treatment: Infected cells were treated with serial dilutions of GSK2556286.

o Quantification of Bacterial Growth: After a defined incubation period, the intracellular
bacterial load was quantified, typically by measuring luminescence or fluorescence from a
reporter strain or by colony-forming unit (CFU) counting.

¢ IC50 Determination: The 50% inhibitory concentration (IC50) was calculated from the dose-
response curve.[1]

Minimum Inhibitory Concentration (MIC) Assay in Axenic
Culture

The MIC of GSK2556286 against extracellular M. tuberculosis was determined in media
containing either cholesterol or glucose as the primary carbon source.

o Bacterial Culture:M. tuberculosis strains were grown to mid-log phase.

o Assay Setup: A 96-well microplate format was used, containing culture medium with either
cholesterol or glucose and serial dilutions of GSK2556286.

 Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.
e Incubation: Plates were incubated at 37°C.

o Growth Measurement: Bacterial growth was assessed after a defined period (e.g., 7-14
days) using a growth indicator dye like resazurin or by measuring optical density.

o MIC Determination: The MIC was defined as the lowest concentration of the compound that
inhibited visible bacterial growth.[1]
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cAMP Measurement Assay

The effect of GSK2556286 on intracellular cCAMP levels in M. tuberculosis was quantified.

o Bacterial Culture and Treatment:M. tuberculosis was grown in a suitable medium and then
treated with GSK2556286 at a specific concentration (e.g., 5 uM) for a defined period (e.g.,
24 hours).[7]

o Cell Lysis: Bacterial cells were harvested and lysed to release intracellular components.

e CAMP Quantification: The concentration of CAMP in the cell lysates was measured using a
competitive enzyme-linked immunosorbent assay (ELISA) or by liquid chromatography-mass
spectrometry (LC-MS).[6]

o Data Analysis: The measured cAMP levels in treated cells were compared to those in
untreated control cells.

Visualizations
Signaling Pathway of GSK2556286
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Caption: Mechanism of action of GSK2556286 in M. tuberculosis.

Experimental Workflow for Intramacrophage Activity
Assay
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Caption: Workflow for determining the intramacrophage activity of GSK2556286.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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